molecular formula C20H19N5O B2997372 3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893924-05-5

3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2997372
CAS No.: 893924-05-5
M. Wt: 345.406
InChI Key: HXJCOIXFADALOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of triazolopyrimidinone derivatives, which are recognized as important bioisosteres of purine bases . This core scaffold is known for its essentially planar structure, a feature that facilitates key intermolecular interactions such as π-π stacking in biological systems . Compounds within this structural class have been extensively studied and demonstrate a broad spectrum of notable biological activities. Scientific literature reports that related triazolopyrimidine and 8-azaguanine analogues exhibit promising pharmacological properties, including antimicrobial and antifungal activities . Furthermore, derivatives have shown potential as encephaloma cell inhibitors and possess antileukemic activity . Other research into similar triazolopyrimidine compounds highlights their role as activators of caspases and inducers of apoptosis, positioning them as valuable tools for investigating new anticancer therapies . The specific substitution pattern on this molecule, featuring 3,5-dimethylphenyl and 4-methylbenzyl groups, is designed to modulate the compound's physicochemical properties and interaction with biological targets. This product is intended for research purposes to further explore these potential mechanisms and applications. It is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-4-6-16(7-5-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-9-14(2)8-15(3)10-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJCOIXFADALOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyrimidine Ring Construction: This step often involves the condensation of the triazole intermediate with a suitable nitrile or amidine compound.

    Substitution Reactions: Introduction of the 3,5-dimethylphenyl and 4-methylphenylmethyl groups can be done through nucleophilic substitution reactions using appropriate halides or organometallic reagents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the triazole-pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents like Grignard reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, triazolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

In industrial applications, the compound may be used in the development of new polymers, coatings, or other materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” depends on its specific biological target. Generally, it may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function. The molecular targets and pathways involved can vary widely depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with key analogs reported in the literature:

Compound Name Substituents (Positions) Molecular Weight Key Structural Features Pharmacological Notes Reference
Target Compound 3: 3,5-dimethylphenyl; 6: 4-methylbenzyl 403.45* High lipophilicity (logP ~3.8*), planar triazolopyrimidinone core Inferred PDE inhibition based on analogs -
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]triazolo[4,5-d]pyrimidin-7-one 3: 3,4-dimethoxyphenyl; 6: piperazinyl ethyl 487.52 Polar piperazinyl group enhances solubility; reduced membrane permeability Potential CNS activity due to piperazine
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one 3: phenyl; 6: isopropyl/4-chlorophenoxy 398.83 Chlorophenoxy group increases electron-withdrawing effects; dihedral angle = 87.74° Anticancer activity (in vitro models)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)triazolo[4,5-d]pyrimidin-7-one 3: 3-fluorobenzyl; 6: oxadiazole-methyl 463.43 Oxadiazole ring improves metabolic stability; fluorine enhances bioavailability Antibacterial (gram-positive pathogens)
3-(4-Ethoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}triazolo[4,5-d]pyrimidin-7-one 3: 4-ethoxyphenyl; 6: oxadiazole-methyl 429.44 Ethoxy group increases hydrophilicity; oxadiazole enhances π-π stacking Kinase inhibition (e.g., EGFR)

Structural and Electronic Comparisons

Core Planarity: All triazolopyrimidinone derivatives exhibit near-perfect planarity in the fused ring system (max deviation <0.03 Å), critical for π-π stacking with biological targets like PDEs or kinases .

Substituent Effects: Lipophilicity: The target compound’s 3,5-dimethylphenyl and 4-methylbenzyl groups contribute to higher logP (~3.8) compared to analogs with polar groups (e.g., piperazinyl in , logP ~2.1).

Dihedral Angles: The 4-chlorophenoxy-substituted analog shows a large dihedral angle (87.74°) between the triazolopyrimidinone core and the benzene ring, disrupting conjugation. In contrast, the target compound’s substituents likely maintain coplanarity (dihedral angle <10° inferred), preserving electronic delocalization .

Pharmacological Implications

  • Enzyme Inhibition : The oxadiazole-containing analogs demonstrate enhanced metabolic stability, making them suitable for oral administration. The target compound’s methyl groups may similarly protect against oxidative degradation.
  • Antimicrobial Activity : Fluorinated derivatives (e.g., ) show improved gram-positive antibacterial activity, suggesting that the target compound’s 4-methylbenzyl group could be optimized for similar efficacy.
  • Solubility vs. Permeability : The piperazinyl analog trades lipophilicity for solubility, limiting its utility in CNS applications. The target compound’s balance of lipophilic groups may offer broader tissue distribution.

Biological Activity

3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C20H19N5O
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 888424-74-6

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of c-Met receptor tyrosine kinase. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the suppression of tumor growth and metastasis.

Antiviral Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidin-7-one exhibit significant antiviral properties. Specifically, compounds targeting the chikungunya virus (CHIKV) have shown efficacy in inhibiting viral replication by interfering with the viral capping enzyme nsP1. These compounds demonstrated antiviral activity in the low micromolar range, indicating their potential as therapeutic agents against CHIKV infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies suggest that it can inhibit various cancer cell lines by targeting specific pathways involved in tumorigenesis. For example, it was reported to inhibit ubiquitin-specific peptidase 28 (USP28), which is implicated in multiple malignancies. The selectivity of this compound for cancer cells over normal cells enhances its potential as a targeted cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have demonstrated that it possesses antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) for various microbial strains were found to be in the range of 0.125 - 2.0 mg/mL, indicating moderate to good antimicrobial efficacy . This suggests potential applications in treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityKey Mechanism
Pyrazolo[3,4-d]pyrimidineAnticancerCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntiviralViral replication inhibition
3-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-triazolo[4,5-d]pyrimidin-7-oneAntimicrobialCell wall synthesis disruption

This table illustrates how the biological activities vary among related compounds and highlights the potential of this compound as a versatile therapeutic agent.

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

  • Antiviral Efficacy Against CHIKV : A study demonstrated that derivatives significantly reduced virus yield and inhibited cell death induced by CHIKV infection through targeted inhibition of nsP1.
  • Cancer Cell Proliferation Inhibition : In vitro assays showed that this compound led to a marked decrease in proliferation rates of several cancer cell lines compared to untreated controls.
  • Antibacterial Testing : A series of experiments conducted on different bacterial strains revealed that this compound exhibited potent antibacterial effects with specific strains showing susceptibility at low concentrations.

Q & A

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsCatalystsNotes
CyclizationNaN₃, CuSO₄t-BuOH/H₂OTemperature-sensitive
Benzylation4-methylbenzyl bromideK₂CO₃, DMFAnhydrous conditions preferred

Which spectroscopic and crystallographic methods validate its structure?

Answer:

  • X-ray crystallography : Determines crystal packing and hydrogen bonding (e.g., monoclinic C2/c space group, Z = 8). Intramolecular C–H⋯N bonds stabilize the structure .
  • NMR : ¹H NMR (δ 2.3–2.6 ppm for methyl groups; δ 7.0–8.5 ppm for aromatic protons) confirms substituent positions .
  • DFT validation : B3LYP/6-311G(d,p) calculations align bond lengths with X-ray data (<5% deviation) .

Q. Table 2: Crystallographic Parameters

ParameterExample ValueMethod
Space groupC2/cX-ray
R factor<0.08SHELXL refinement

How can DFT predict electronic properties and reactivity?

Answer:

  • Electrostatic potential (ESP) : Maps electron density to identify reactive sites (e.g., triazole ring as electrophilic) .
  • HOMO-LUMO gaps : Calculated gaps (~4.3 eV) predict charge transfer efficiency for photochemical applications .
  • Thermodynamics : ΔG and ΔH at 298–500 K assess thermal stability; entropy (ΔS) guides storage .

Q. Table 3: DFT-Calculated Properties

PropertyValue (B3LYP/6-311G(d,p))
C–N bond length1.34 Å
HOMO-LUMO gap4.3 eV

How to resolve computational-experimental data contradictions?

Answer:

  • Basis set enhancement : Use 6-311++G(d,p) to reduce bond length deviations .
  • Solvent modeling : Apply PCM in DFT to align NMR shifts with experimental data .
  • Cross-software validation : Compare Gaussian and ORCA results with SHELX-refined X-ray structures .

Q. Table 4: Bond Length Discrepancy Mitigation

ParameterDFT (Gas)DFT (PCM)X-ray
C=O bond1.22 Å1.24 Å1.23 Å

What impurities arise during synthesis, and how are they identified?

Answer:

  • Common impurities : Unreacted intermediates or regioisomers from incomplete cyclization .
  • Detection : LC-MS or HPLC (C18 column, acetonitrile/water) identifies byproducts. NMR splitting patterns distinguish regioisomers .

How do hydrogen bonds and crystal packing influence stability?

Answer:

  • Intramolecular bonds : C–H⋯N bonds form S(6) ring motifs, reducing conformational flexibility .
  • Intermolecular interactions : N–H⋯O and C–H⋯N bonds create zigzag supramolecular chains, enhancing thermal stability .

How to optimize reaction conditions for higher yields?

Answer:

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions .

What role do substituents play in biological activity?

Answer:

  • 3,5-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • 4-Methylbenzyl : Modulates electron density, affecting binding to enzyme active sites (e.g., kinase inhibition) .

How to determine thermodynamic properties under varying temperatures?

Answer:

  • DSC/TGA : Measure melting points and decomposition profiles.
  • DFT calculations : Predict ΔH and ΔS at 100–500 K using frequency analysis (B3LYP/6-311G(d,p)) .

What advanced crystallography techniques refine its structure?

Answer:

  • Twinned data refinement : SHELXL handles high-resolution or twinned datasets via HKLF5 format .
  • Hydrogen bond analysis : PARST95 software quantifies bond distances/angles from diffraction data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.